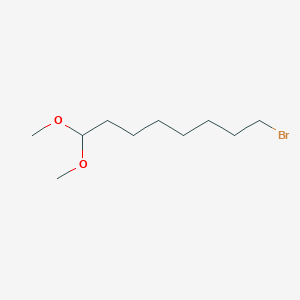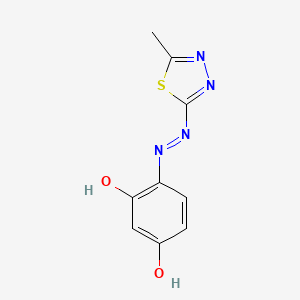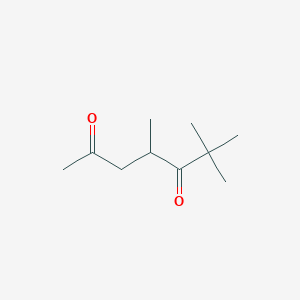![molecular formula C20H16IN3O2S B14358653 N-{4-[(Acridin-9-YL)amino]-3-iodophenyl}methanesulfonamide CAS No. 90663-24-4](/img/structure/B14358653.png)
N-{4-[(Acridin-9-YL)amino]-3-iodophenyl}methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(Acridin-9-YL)amino]-3-iodophenyl}methanesulfonamide is a compound that belongs to the class of acridine derivatives. Acridine derivatives have been extensively researched due to their wide range of biological activities, including anticancer, antibacterial, and antiviral properties . The compound’s structure includes an acridine moiety, which is known for its ability to intercalate into DNA, making it a potential candidate for various therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(Acridin-9-YL)amino]-3-iodophenyl}methanesulfonamide typically involves the following steps:
Formation of Acridine Derivative: The acridine moiety is synthesized through a series of reactions, including cyclization and functional group modifications.
Sulfonamide Formation: The final step involves the reaction of the iodinated acridine derivative with methanesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(Acridin-9-YL)amino]-3-iodophenyl}methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts or under thermal conditions.
Major Products Formed
Scientific Research Applications
N-{4-[(Acridin-9-YL)amino]-3-iodophenyl}methanesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{4-[(Acridin-9-YL)amino]-3-iodophenyl}methanesulfonamide involves its ability to intercalate into DNA. This intercalation disrupts the normal structure of the DNA helix, leading to inhibition of DNA replication and transcription . The compound targets enzymes involved in DNA repair and replication, such as topoisomerases, thereby exerting its cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
Acriflavine: An acridine derivative with antibacterial and antiviral properties.
Proflavine: Another acridine derivative used as an antiseptic and disinfectant.
Tacrine: An acridine-based drug used for the treatment of Alzheimer’s disease.
Uniqueness
N-{4-[(Acridin-9-YL)amino]-3-iodophenyl}methanesulfonamide is unique due to the presence of the iodine atom and the methanesulfonamide group, which confer distinct chemical and biological properties. The iodine atom enhances its reactivity in substitution reactions, while the methanesulfonamide group increases its solubility and potential for interaction with biological targets .
Properties
CAS No. |
90663-24-4 |
|---|---|
Molecular Formula |
C20H16IN3O2S |
Molecular Weight |
489.3 g/mol |
IUPAC Name |
N-[4-(acridin-9-ylamino)-3-iodophenyl]methanesulfonamide |
InChI |
InChI=1S/C20H16IN3O2S/c1-27(25,26)24-13-10-11-19(16(21)12-13)23-20-14-6-2-4-8-17(14)22-18-9-5-3-7-15(18)20/h2-12,24H,1H3,(H,22,23) |
InChI Key |
QYIDBEBDHRQAMR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Octan-3-yl)oxy]acetic acid](/img/structure/B14358572.png)
![9H-Carbazole, 3-chloro-9-[(ethenyloxy)methyl]-](/img/structure/B14358574.png)
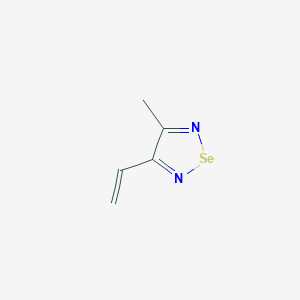
![3-Phenyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,2]oxazole](/img/structure/B14358590.png)
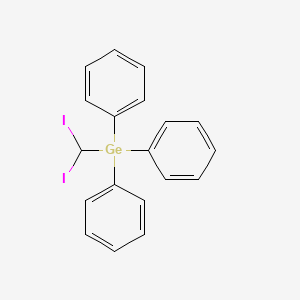
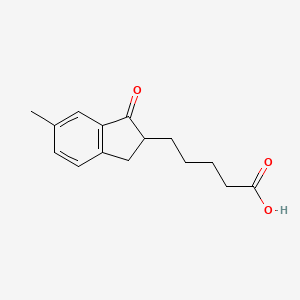
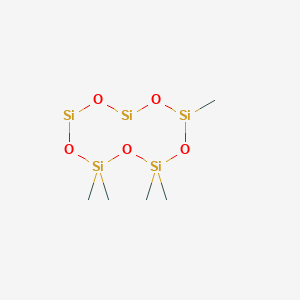
![6-[(4-Propoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14358595.png)
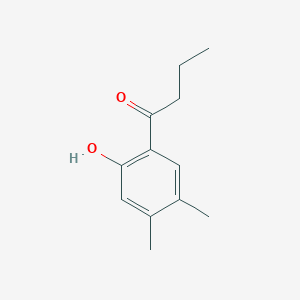
![1,8a-Dihydro-2H-[1,2,4]oxadiazolo[2,3-a]pyridin-2-one](/img/structure/B14358631.png)
